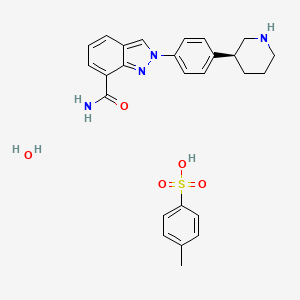

Niraparib tosylate hydrate

Description

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.C7H8O3S.H2O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10);1H2/t14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNPUCQQZDAPJH-FMOMHUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613220-15-7 | |

| Record name | Niraparib tosylate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613220157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-(4-PIPERIDIN-3-YL)PHENYL)-2H-INDAZOLE-7-CARBOXAMIDE-4-METHYLBENZENE SULFONATE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIRAPARIB TOSYLATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195Q483UZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Niraparib Tosylate Hydrate in BRCA-Mutant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a cornerstone in the treatment of cancers harboring BRCA1 and BRCA2 mutations. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the efficacy of niraparib tosylate hydrate in BRCA-mutant cells. Central to its action is the principle of synthetic lethality, where the inhibition of PARP-mediated DNA repair in the context of a pre-existing homologous recombination deficiency (HRD) due to BRCA mutations leads to catastrophic DNA damage and selective cancer cell death. This document details the core signaling pathways, summarizes key quantitative data on niraparib's efficacy, provides comprehensive experimental protocols for relevant assays, and visualizes complex biological processes and workflows using Graphviz diagrams.

Introduction: The Synthetic Lethality Paradigm

The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is compatible with cell viability. In the context of BRCA-mutant cancers, the two key players in this lethal partnership are the BRCA proteins and the PARP enzymes.

-

BRCA1 and BRCA2: These tumor suppressor proteins are integral components of the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[1] Germline or somatic mutations in BRCA1 or BRCA2 genes lead to a deficient HR pathway, rendering cancer cells highly dependent on alternative, more error-prone DNA repair mechanisms for survival.[1]

-

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] PARP1 detects SSBs and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[3]

This compound is a potent inhibitor of both PARP-1 and PARP-2.[4][5] By blocking PARP's enzymatic activity, niraparib prevents the efficient repair of SSBs.[2]

Core Mechanism of Action in BRCA-Mutant Cells

The selective cytotoxicity of niraparib in BRCA-mutant cells is a multi-step process that exploits the inherent DNA repair deficiencies of these cancer cells.

Inhibition of PARP and Accumulation of Single-Strand Breaks

Niraparib binds to the catalytic domain of PARP1 and PARP2, preventing them from synthesizing PAR chains at sites of DNA damage.[2] This inhibition leads to the accumulation of unrepaired SSBs.

Conversion of SSBs to Double-Strand Breaks

During DNA replication, when a replication fork encounters an unrepaired SSB, the fork can collapse, leading to the formation of a more cytotoxic DNA lesion – a double-strand break (DSB).[6]

Exploiting Homologous Recombination Deficiency

In normal cells with functional BRCA proteins, these replication-associated DSBs are efficiently and accurately repaired by the HR pathway. However, in BRCA-mutant cells with a deficient HR pathway, these DSBs cannot be properly repaired.[7] The cells are forced to rely on error-prone repair mechanisms like non-homologous end joining (NHEJ), which can introduce genomic instability and ultimately lead to cell death.[7]

The "Trapping" of PARP

A crucial aspect of niraparib's mechanism is its ability to "trap" PARP enzymes on the DNA at the site of damage.[2][6] The niraparib-PARP-DNA complex is a physical obstacle that further impedes DNA replication and repair, contributing significantly to the drug's cytotoxicity.[8] This trapping effect is considered a key differentiator among various PARP inhibitors, with niraparib demonstrating potent PARP-trapping activity.[5][8]

Signaling Pathways and Logical Relationships

The interplay between PARP inhibition and BRCA deficiency can be visualized as a series of interconnected signaling events and logical dependencies.

Quantitative Data Presentation

The efficacy of niraparib has been quantified in both preclinical and clinical settings.

In Vitro Efficacy of Niraparib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | BRCA Status | Niraparib IC50 (nM) | Reference |

| PEO1 | Ovarian | BRCA2 mutant | 7.487 (µM) | [9] |

| UWB1.289 | Ovarian | BRCA1 mutant | 21.34 (µM) | [9] |

| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | 58.98 (µM) | [9] |

| - | PARP-1 Enzyme Assay | - | 3.8 | [4][5][6] |

| - | PARP-2 Enzyme Assay | - | 2.1 | [4][5][6] |

Clinical Efficacy of Niraparib in BRCA-Mutant Ovarian Cancer

Data from pivotal Phase 3 clinical trials demonstrate the significant clinical benefit of niraparib as maintenance therapy in patients with BRCA-mutant ovarian cancer.

| Trial | Patient Population | Treatment Arm | Placebo Arm | Hazard Ratio (95% CI) | Reference |

| PRIMA | Newly Diagnosed, Advanced | 22.1 months | 10.9 months | 0.40 (0.27-0.62) | [10][11][12][13] |

| NOVA | Recurrent, Platinum-Sensitive (gBRCAm) | 21.0 months | 5.5 months | 0.27 (0.17-0.41) | [10][11][12][13][14] |

| NORA | Recurrent, Platinum-Sensitive (gBRCAm) | Not Estimable | 5.5 months | 0.22 (0.12-0.39) | [10][11][12][13][15] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of niraparib's mechanism of action are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16][17][18][19]

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[20]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17][18]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16][21]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][21]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.

Protocol:

-

Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach.[3][22]

-

Drug Treatment: Treat the cells with niraparib for a specified period (e.g., 24 hours).[3]

-

Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.[3][21][22]

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.[3][22]

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Immunofluorescence Staining for γH2AX and RAD51 Foci

This technique is used to visualize and quantify DNA double-strand breaks (γH2AX foci) and the recruitment of homologous recombination repair proteins (RAD51 foci).

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with niraparib.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[23][24][25][26]

-

Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS.[23][26]

-

Antibody Incubation: Incubate with primary antibodies against γH2AX and RAD51 overnight at 4°C.[23][24] Subsequently, incubate with fluorescently labeled secondary antibodies.[24][27]

-

Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.[24][27]

-

Image Analysis: Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software.[23][26]

PARP Trapping Assay

This assay quantifies the amount of PARP enzyme that is trapped on chromatin following treatment with a PARP inhibitor.

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of niraparib.

-

Chromatin Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins using a subcellular fractionation kit.[28][29]

-

Western Blotting: Perform Western blotting on the chromatin fraction using an antibody specific for PARP1.[28]

-

Densitometry: Quantify the intensity of the PARP1 band and normalize it to a loading control (e.g., Histone H3) to determine the amount of trapped PARP1.[28]

Conclusion

The mechanism of action of this compound in BRCA-mutant cells is a prime example of targeted cancer therapy that exploits a specific vulnerability of tumor cells. By inhibiting PARP and inducing PARP trapping, niraparib leverages the inherent homologous recombination deficiency of BRCA-mutant cells to induce synthetic lethality. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further investigate and build upon the success of PARP inhibitors in the treatment of BRCA-associated cancers. The continued exploration of these mechanisms will undoubtedly pave the way for novel therapeutic strategies and combination therapies to improve patient outcomes.

References

- 1. Niraparib maintenance therapy in patients with platinum-sensitive recurrent ovarian cancer using an individualized starting dose (NORA): a randomized, double-blind, placebo-controlled phase III trial☆ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcancer.org [jcancer.org]

- 10. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials [jhoponline.com]

- 11. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 12. onclive.com [onclive.com]

- 13. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials [theoncologynurse.com]

- 14. Niraparib Maintenance Treatment Improves Time Without Symptoms or Toxicity (TWiST) Versus Routine Surveillance in Recurrent Ovarian Cancer: A TWiST Analysis of the ENGOT-OV16/NOVA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NORA Clinical Trial Confirms Efficacy of Individualized Niraparib Starting Dose to Treat Platinum-Sensitive Ovarian Cancer [theoncologynurse.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. researchhub.com [researchhub.com]

- 20. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]

- 25. γH2AX, 53BP1 and Rad51 protein foci changes in mesenchymal stem cells during prolonged X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. nmsgroup.it [nmsgroup.it]

Niraparib Tosylate Hydrate: A Technical Overview of PARP1 and PARP2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib, a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, has emerged as a significant therapeutic agent in oncology. Marketed as Zejula®, its clinical efficacy is rooted in the concept of synthetic lethality, particularly in cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. This technical guide provides an in-depth overview of the inhibitory activity of niraparib tosylate hydrate against PARP1 and PARP2, detailing its mechanism of action, the experimental protocols used to quantify its potency, and the key signaling pathways involved.

Core Mechanism of Action: PARP Inhibition and Trapping

Niraparib exerts its cytotoxic effects through a dual mechanism: the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes.[1]

-

Catalytic Inhibition: PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detecting an SSB, PARP1 binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[1][2] Niraparib competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of PAR and thereby inhibiting the repair of SSBs.[2][3]

-

PARP Trapping: Beyond enzymatic inhibition, niraparib traps PARP1 and PARP2 on the DNA at the site of damage.[2][4] These trapped PARP-DNA complexes are highly cytotoxic, as they create physical obstructions to DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).[1][2] In cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[2][5] The potency of PARP trapping by niraparib is a critical determinant of its anticancer activity.[4][6]

Quantitative Analysis of PARP1 and PARP2 Inhibition

The inhibitory potency of niraparib against PARP1 and PARP2 is quantified by its half-maximal inhibitory concentration (IC50). These values are determined through various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of Niraparib against PARP1 and PARP2

| Target | IC50 (nM) | Assay Type | Reference |

| PARP1 | 3.8 | Cell-free enzymatic assay | [2] |

| PARP2 | 2.1 | Cell-free enzymatic assay | [2] |

Experimental Protocols

The determination of niraparib's IC50 values and the characterization of its mechanism of action rely on a suite of specialized in vitro and cell-based assays.

Biochemical PARP Inhibition Assay (Enzymatic Activity)

This type of assay directly measures the enzymatic activity of purified PARP1 and PARP2 in the presence of varying concentrations of the inhibitor. A common method involves quantifying the incorporation of labeled NAD+ into PAR chains.

Principle:

This assay measures the amount of poly(ADP-ribose) (PAR) chains formed by PARP enzymes in a cell-free system. The inhibition of PAR formation is directly proportional to the inhibitory activity of the compound.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant human PARP1 or PARP2 enzyme, a DNA-activating agent (e.g., nicked DNA), and a buffer system.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+, which includes a labeled form (e.g., biotinylated NAD+ or [³²P]-NAD+).

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

Detection:

-

ELISA-based method: If biotinylated NAD+ is used, the resulting PAR chains are captured on an antibody-coated plate and detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.

-

Filter-based method: If [³²P]-NAD+ is used, the reaction products are precipitated onto a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of PARP inhibition is calculated for each niraparib concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[7]

Cellular PARP Trapping Assay

This assay quantifies the amount of PARP enzyme that is "trapped" on the chromatin of cells treated with a PARP inhibitor.

Principle:

PARP inhibitors can stabilize the interaction between PARP enzymes and DNA, leading to the accumulation of PARP on chromatin. This trapped PARP can be quantified by cellular fractionation followed by Western blotting.

General Protocol:

-

Cell Culture and Treatment: Cells (e.g., a relevant cancer cell line) are cultured and then treated with various concentrations of niraparib or a vehicle control for a specified duration.

-

Cell Lysis and Fractionation: Cells are harvested and subjected to a subcellular fractionation protocol to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.[8]

-

Protein Quantification: The protein concentration of the chromatin-bound fraction is determined to ensure equal loading for subsequent analysis.

-

Western Blotting: Equal amounts of protein from the chromatin-bound fractions are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).[8]

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The amount of trapped PARP1 is normalized to the loading control.

-

Data Analysis: The relative amount of trapped PARP1 is plotted against the niraparib concentration to determine the potency of PARP trapping.

Signaling Pathways and Experimental Workflows

The mechanism of action of niraparib is intricately linked to the DNA damage response (DDR) pathways. The following diagrams illustrate the key signaling events and a general workflow for determining PARP inhibitor potency.

Conclusion

This compound is a highly potent inhibitor of both PARP1 and PARP2, with low nanomolar IC50 values. Its mechanism of action, involving both catalytic inhibition and the trapping of PARP-DNA complexes, provides a strong rationale for its use in the treatment of cancers with deficiencies in homologous recombination repair. The experimental protocols outlined in this guide, including biochemical enzymatic assays and cellular PARP trapping assays, are fundamental to the characterization of niraparib and other PARP inhibitors in drug discovery and development. A thorough understanding of these methodologies and the underlying signaling pathways is crucial for researchers and scientists working to advance the field of targeted cancer therapy.

References

- 1. PARP assay [assay-protocol.com]

- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

Preclinical Studies of Niraparib Tosylate Hydrate in Ovarian Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, an orally administered tosylate hydrate salt, is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2[1][2][3]. Its primary mechanism of action in ovarian cancer relies on the principle of synthetic lethality, where it proves particularly effective in tumors with pre-existing defects in homologous recombination (HR) repair pathways, such as those harboring BRCA1 or BRCA2 mutations[4][5]. By inhibiting PARP-mediated single-strand DNA break repair, niraparib leads to the accumulation of double-strand breaks during replication, which are lethal to HR-deficient cells[6]. Preclinical research has not only validated this core mechanism but has also uncovered additional immunomodulatory and unique signaling effects that contribute to its anti-tumor activity. This guide provides an in-depth summary of the key preclinical findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of the critical signaling pathways and workflows.

Mechanisms of Action

Core Mechanism: PARP Inhibition and Synthetic Lethality

The foundational anti-tumor effect of niraparib is its ability to induce synthetic lethality. In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role[2][6]. Niraparib not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break[2][5][7]. When the cell enters S-phase for replication, these trapped PARP-DNA complexes cause the replication fork to stall and collapse, generating more severe double-strand DNA breaks (DSBs)[6]. In cells with a proficient homologous recombination (HR) repair system, these DSBs can be effectively repaired. However, in ovarian cancer cells with HR deficiency (HRD)—often due to mutations in genes like BRCA1 or BRCA2—these DSBs cannot be accurately repaired, leading to significant genomic instability and, ultimately, apoptotic cell death[4][5].

References

- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. An Overview of PARP Resistance in Ovarian Cancer from a Molecular and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niraparib for First-Line Maintenance Treatment of Advanced Ovarian Cancer - The ASCO Post [ascopost.com]

A Technical Guide to the Solubility and Stability of Niraparib Tosylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Niraparib tosylate hydrate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2, is a critical therapeutic agent in oncology, particularly for specific types of ovarian, fallopian tube, and peritoneal cancers.[1][2] As an orally administered drug, its efficacy and manufacturability are intrinsically linked to its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering crucial data and methodologies for professionals in drug development and research.

Physicochemical Properties

This compound is a white to off-white, non-hygroscopic crystalline solid. The drug substance in the approved product ZEJULA® is a monohydrate form.[3][4] It is classified as a Biopharmaceutics Classification System (BCS) Class II substance, characterized by low aqueous solubility and high permeability.[4]

Solubility Profile

The solubility of niraparib is a key determinant of its oral bioavailability, which is approximately 73%.[5] Understanding its solubility in various media is essential for formulation development and predicting its in vivo behavior.

Aqueous and Solvent Solubility

Niraparib's solubility is noted to be pH-independent below its pKa of 9.95.[6] This suggests consistent solubility across the physiological pH range of the gastrointestinal tract. Quantitative solubility data is summarized in the table below.

| Solvent/Medium | Solubility | Notes |

| Aqueous (Physiological pH) | 0.7 mg/mL to 1.1 mg/mL | For the free base.[6] |

| DMSO | ~50 mg/mL (97.92 mM) | Requires sonication for dissolution.[7] |

| DMSO | ~64 mg/mL (~199.8 mM) | - |

| Ethanol | ~64 mg/mL | - |

| In Vivo Vehicle 1 | ≥ 2.5 mg/mL (4.90 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[7] |

| In Vivo Vehicle 2 | ≥ 2.5 mg/mL (4.90 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline).[7] |

| In Vivo Vehicle 3 | ≥ 2.5 mg/mL (4.90 mM) | 10% DMSO, 90% corn oil.[7] |

Experimental Protocol: Solubility Determination

While specific internal company protocols for niraparib are proprietary, a general experimental approach for determining solubility for a BCS Class II compound like this compound can be outlined. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.

Objective: To quantify the concentration of this compound in a saturated solution of a specific solvent or buffer.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., water, phosphate buffers of various pH, DMSO)

-

HPLC system with UV detector

-

Analytical column (e.g., C8 or C18)

-

Volumetric flasks, pipettes, and syringes with appropriate filters

-

Shaker or rotator at a controlled temperature

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of niraparib with known concentrations are prepared in a suitable solvent (e.g., acetonitrile or a mobile phase component) to generate a calibration curve.[8][9]

-

Sample Preparation (Equilibrium Solubility Method): An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Dilution: The clear filtrate is appropriately diluted with the mobile phase to fall within the concentration range of the calibration curve.

-

HPLC Analysis: The diluted sample is injected into the HPLC system. The concentration is determined by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.

Below is a logical workflow for this process.

Stability Profile

The stability of niraparib tosylate monohydrate is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies have shown that niraparib tosylate monohydrate is a stable compound in the solid state. It exhibits notable stability in acidic and basic aqueous solutions but is susceptible to degradation under oxidative conditions. The compound is not considered to be photosensitive.

| Condition | Observation |

| Heat | Stable in solid state. |

| Light | Not photosensitive. |

| Acidic (Aqueous) | No significant degradation. |

| Basic (Aqueous) | No significant degradation. |

| Oxidative (Aqueous) | Degrades. |

Formulation Stability

Stability studies on capsule formulations containing niraparib tosylate monohydrate have demonstrated good long-term stability.[6] For example, capsules stored at various conditions (5°C, 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) showed minimal formation of impurities, with less than 0.05% wt/wt present after 3 months of storage.[6]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. Several HPLC and UPLC methods have been developed for niraparib.[8][10][11][12]

Objective: To develop and validate an HPLC method capable of resolving niraparib from its potential impurities and degradation products.

Instrumentation and Conditions (Example): [8][9]

-

HPLC System: Agilent 1260 Infinity II or equivalent.[8]

-

Mobile Phase: A mixture of 0.1% Formic Acid and Acetonitrile (60:40, v/v).[8][9]

-

Injection Volume: 10 µL.[8]

Methodology:

-

Forced Degradation Sample Preparation: Niraparib is subjected to stress conditions (e.g., acid hydrolysis with HCl, base hydrolysis with NaOH, oxidation with H₂O₂, thermal stress, and photolytic stress) for a defined period.

-

Sample Analysis: The stressed samples, along with an unstressed control, are diluted and injected into the HPLC system.

-

Method Validation: The method is validated according to ICH guidelines. This includes assessing specificity (peak purity analysis to ensure no co-eluting peaks), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][12] For instance, one study demonstrated linearity over a concentration range of 40 to 60 µg/mL with a high coefficient of determination (R² = 0.9998).[9]

Mechanism of Action and Signaling Pathway

Niraparib's therapeutic effect is derived from its potent inhibition of PARP-1 and PARP-2, enzymes central to the repair of DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[1][5][13]

In cancer cells with defects in other DNA repair mechanisms, such as Homologous Recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated repair becomes synthetically lethal.[13][14] Unrepaired SSBs accumulate and are converted into toxic double-strand breaks (DSBs) during DNA replication.[13] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.[2][13] Furthermore, niraparib can "trap" the PARP enzyme on the DNA, forming a cytotoxic PARP-DNA complex that further contributes to cell death.[13] Recent studies also suggest that niraparib can interfere with the SRC/STAT3 signaling pathway, increasing apoptosis in tumor cells regardless of their BRCA mutation status.[15]

Conclusion

This compound is a stable crystalline solid with low, pH-independent aqueous solubility, consistent with its BCS Class II designation. Its stability profile indicates susceptibility primarily to oxidative degradation, a critical consideration for manufacturing and storage. The development of robust, stability-indicating analytical methods is paramount for ensuring the quality control of this important anticancer agent. A thorough understanding of these core physicochemical properties is essential for the formulation scientists and researchers working to optimize its therapeutic delivery and expand its clinical applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. A zwitterionic salt–cocrystal: in vitro insights from niraparib tosylate, an anti-cancer drug - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. US20210017151A1 - Crystalline Forms of Niraparib Tosylate - Google Patents [patents.google.com]

- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20210038585A1 - Niraparib formulations - Google Patents [patents.google.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. rjptonline.org [rjptonline.org]

- 12. A Comprehensive Novel Stability indicating Method Development and Validation for Simultaneous Assessment of Abiraterone and Niraparib in Bulk and Pharmaceutical Formulation by Ultra Performance Liquid Chromatography | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]

- 13. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 14. urology-textbook.com [urology-textbook.com]

- 15. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of Niraparib Tosylate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, an orally active poly (ADP-ribose) polymerase (PARP) inhibitor marketed as Zejula®, is a critical maintenance therapy for various cancers, particularly recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1] The active pharmaceutical ingredient is supplied as niraparib tosylate monohydrate. Understanding the solid-state properties of this compound is paramount for drug development, formulation, and ensuring therapeutic efficacy. This technical guide provides an in-depth analysis of the crystal structure of Niraparib Tosylate Monohydrate (Form I), detailing its crystallographic parameters, the experimental protocols for its characterization, and the molecular signaling pathways central to its mechanism of action.

Crystal Structure and Physicochemical Properties

The stable solid form of niraparib tosylate is a non-hygroscopic monohydrate, designated as Form I.[1][2] Its crystal structure has been determined and refined using high-resolution synchrotron X-ray powder diffraction data, complemented by density functional theory (DFT) optimization.[3][4]

The structure consists of the niraparib cation, the tosylate anion, and a single water molecule.[3] These components are organized into alternating double layers of cations and anions (including the water molecules) parallel to the ab-plane.[3][4] The crystal packing is heavily influenced by a prominent network of hydrogen bonds.[3] The water molecule plays a key role, acting as a hydrogen bond donor to two different oxygen atoms of the tosylate anion and as an acceptor from the protonated piperidine ring of the niraparib cation.[5]

Crystallographic Data

The quantitative crystallographic data for Niraparib Tosylate Monohydrate Form I, determined at 298 K, are summarized in the table below.[3][4]

| Parameter | Value |

| Formula | (C₁₉H₂₁N₄O)(C₇H₇O₃S)(H₂O) |

| Crystal System | Triclinic |

| Space Group | P-1 (#2) |

| Unit Cell Dimensions | |

| a | 7.22060(7) Å |

| b | 12.76475(20) Å |

| c | 13.37488(16) Å |

| α | 88.7536(18)° |

| β | 88.0774(10)° |

| γ | 82.2609(6)° |

| Volume (V) | 1220.650(16) ų |

| Molecules per Cell (Z) | 2 |

Experimental Protocols

The determination of the crystal structure and properties of niraparib tosylate monohydrate involves several key analytical techniques.

Synchrotron X-Ray Powder Diffraction (sXRPD)

The high-resolution powder diffraction data for structure solution was obtained from a synchrotron source, which provides a highly bright and collimated X-ray beam essential for complex structure determination from powder samples.[6]

-

Sample Preparation : A commercial, white powder sample of niraparib tosylate monohydrate was packed into a 0.5-mm-diameter Kapton capillary.[3]

-

Data Collection : The capillary was rotated at approximately 2 Hz during measurement to ensure random orientation of the crystallites. The powder pattern was measured at 298(1) K at the Brockhouse Diffraction Sector of the Canadian Light Source. A monochromatic X-ray beam with a wavelength of 0.819563(2) Å (15.1 keV) was used. Data was collected over a 2θ range of 1.6° to 75.0° with a step size of 0.0025°.[3]

-

Structure Solution and Refinement : The crystal structure was solved and refined using the Rietveld refinement method.[4] This computational technique involves fitting a calculated diffraction pattern (based on a structural model) to the experimental data until the difference is minimized.

-

DFT Optimization : To further refine the positions of the atoms, particularly hydrogen, the crystal structure was optimized using density functional theory (DFT) techniques with a fixed experimental unit cell.[3]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

While detailed parameters for niraparib tosylate monohydrate were not available in the provided search results, the general protocol for these thermal analysis techniques is as follows:

-

DSC Protocol : A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan and sealed. It is then heated at a constant rate (e.g., 10 °C/min) alongside an empty reference pan. The difference in heat flow required to maintain both pans at the same temperature is measured, revealing thermal events like melting, crystallization, or polymorphic transitions.

-

TGA Protocol : A sample of approximately 5 mg is weighed into an open aluminum pan and placed in a thermogravimetric analyzer. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The change in sample weight is recorded as a function of temperature, indicating mass loss due to dehydration or decomposition.[7]

Visualization of Workflows and Pathways

Experimental Workflow

The logical sequence of experiments for the structural characterization of niraparib tosylate monohydrate is depicted below.

Mechanism of Action: Signaling Pathways

Niraparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2 enzymes, which are crucial for repairing DNA single-strand breaks (SSBs). In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs, which collapse replication forks and form cytotoxic double-strand breaks (DSBs). This concept is known as synthetic lethality.[8]

Recent research has uncovered additional mechanisms. Niraparib can induce an anti-tumor immune response by activating the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway.[9] Unrepaired DNA damage leads to the formation of micronuclei in the cytoplasm, which are sensed by cGAS, triggering STING activation and subsequent type I interferon production, enhancing anti-tumor immunity.[9][10] Furthermore, unlike some other PARP inhibitors that may activate STAT3, niraparib has been shown to inhibit the oncogenic SRC/STAT3 signaling pathway, promoting apoptosis in cancer cells regardless of their BRCA mutation status.[11][12]

Conclusion

The crystal structure of niraparib tosylate monohydrate Form I is well-defined, exhibiting a stable, hydrogen-bonded network. Its characterization through advanced techniques like synchrotron XRPD provides the precise structural data essential for quality control and regulatory purposes. Beyond its primary role as a PARP inhibitor that leverages synthetic lethality in HR-deficient tumors, niraparib also modulates key oncogenic and immune signaling pathways. This multi-faceted mechanism, involving the inhibition of SRC/STAT3 and activation of the cGAS-STING pathway, contributes to its broad clinical efficacy and provides a strong rationale for its use in a wider patient population and in combination with immunotherapies. This guide serves as a core reference for professionals engaged in the research and development of this important anti-cancer therapeutic.

References

- 1. US11673877B2 - Niraparib compositions - Google Patents [patents.google.com]

- 2. A zwitterionic salt–cocrystal: in vitro insights from niraparib tosylate, an anti-cancer drug - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Crystal structure of niraparib tosylate monohydrate Form I, (C19H21N4O)(C7H7O3S)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. cambridge.org [cambridge.org]

- 6. Exploring high-throughput synchrotron X-Ray powder diffraction for the structural analysis of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystalline forms of niraparib tosylate - Eureka | Patsnap [eureka.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Niraparib-induced STAT3 inhibition increases its antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Oral Bioavailability of Niraparib Tosylate Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib, available as niraparib tosylate hydrate, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. It is a critical therapeutic agent in the maintenance treatment of adult patients with advanced or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy. A thorough understanding of its pharmacokinetic (PK) properties and oral bioavailability is paramount for optimizing its clinical efficacy and safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of niraparib, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetic Properties of Niraparib

Niraparib exhibits a pharmacokinetic profile characterized by rapid oral absorption, extensive distribution, and a long terminal half-life, which supports a once-daily dosing regimen.[1]

Absorption and Oral Bioavailability

Following oral administration, niraparib is readily absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 3 hours.[2] The absolute oral bioavailability of niraparib is approximately 73%, indicating a high fraction of the administered dose reaches systemic circulation.[2][3]

A pivotal study to determine the absolute oral bioavailability involved the simultaneous administration of a 300 mg oral therapeutic dose of niraparib and a 15-minute intravenous infusion of 100 μg of 14C-labeled niraparib.[3][4] This design allows for the direct comparison of the area under the curve (AUC) from oral and intravenous administration to calculate absolute bioavailability.

The exposure to niraparib, in terms of both maximum concentration (Cmax) and AUC, increases in a dose-proportional manner with daily doses ranging from 30 mg to 400 mg.[2] An approximately 2-fold accumulation is observed after 21 days of repeated daily dosing.[2]

The oral bioavailability of niraparib is not significantly affected by food.[2] A study investigating the effect of a high-fat meal on the pharmacokinetics of a single 300 mg dose of niraparib in patients with recurrent ovarian cancer found no clinically meaningful impact on the drug's exposure.[5][6] While a high-fat meal can delay the Tmax and slightly decrease the Cmax, the overall extent of absorption (AUC) remains largely unchanged.[5][7] This allows for the convenient administration of niraparib with or without food.

Distribution

Niraparib is extensively distributed throughout the body, as evidenced by its large apparent volume of distribution (Vd/F) of 1220 (± 1114) L in cancer patients.[2] In a population pharmacokinetic analysis, the Vd/F was determined to be 1074 L.[2] Niraparib is approximately 83% bound to human plasma proteins.[2] Preclinical studies in tumor xenograft mouse models have shown that at steady state, the tumor exposure to niraparib is 3.3 times greater than the plasma exposure, indicating preferential distribution to tumor tissue.[8][9] Furthermore, niraparib has been shown to cross the blood-brain barrier.[8][9]

Metabolism

The primary route of metabolism for niraparib is through carboxylesterases (CEs) to form a major, inactive metabolite known as M1.[2][10] This M1 metabolite can then undergo further metabolism via glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite.[2][10] In human mass balance studies, M1 and M10 were identified as the major circulating metabolites.[2] The cytochrome P450 (CYP) enzyme system plays a minimal role in the metabolism of niraparib, which reduces the potential for drug-drug interactions with CYP inhibitors or inducers.[1][10]

Excretion

Niraparib and its metabolites are eliminated through both renal and hepatobiliary pathways.[11][12] Following a single 300 mg oral dose of radiolabeled niraparib, approximately 47.5% of the administered dose was recovered in the urine and 38.8% in the feces over a 21-day period.[2][12] Unchanged niraparib accounted for 11% and 19% of the administered dose recovered in urine and feces, respectively, over a 6-day collection period.[2] The mean terminal half-life (t1/2) of niraparib is approximately 36 hours.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of niraparib from clinical studies in cancer patients.

Table 1: Single-Dose Pharmacokinetic Parameters of Niraparib (300 mg)

| Parameter | Value | Reference(s) |

| Cmax (ng/mL) | 804 (± 403) | [2] |

| Tmax (hr) | ~3 | [2] |

| Absolute Bioavailability (%) | ~73 | [2][3] |

| Vd/F (L) | 1220 (± 1114) | [2] |

| Plasma Protein Binding (%) | ~83 | [2] |

| t1/2 (hr) | ~36 | [2] |

Table 2: Effect of a High-Fat Meal on Niraparib Pharmacokinetics (300 mg Tablet)

| Parameter | Fed vs. Fasted Ratio (90% CI) | Reference(s) |

| Cmax | 1.11 (not provided) | [13] |

| AUC0-t | 1.32 (not provided) | [13] |

| AUC0-∞ | 1.28 (not provided) | [13] |

Note: While one study showed a slight increase in exposure with a high-fat meal for the tablet formulation, another study with the capsule formulation concluded that a high-fat meal did not have a clinically significant impact on the pharmacokinetic profile.[5][13]

Experimental Protocols

Determination of Absolute Oral Bioavailability

Objective: To determine the absolute oral bioavailability of niraparib in cancer patients.

-

Study Population: Adult patients with a confirmed diagnosis of cancer.

-

Study Design: Open-label, single-sequence study.

-

Drug Administration:

-

A single oral therapeutic dose of 300 mg niraparib was administered.

-

Concurrently, a 15-minute intravenous infusion of 100 μg of 14C-labeled niraparib (approximately 100 nCi) was administered.

-

-

Sample Collection: Serial blood samples were collected at predefined time points post-dose to characterize the plasma concentration-time profiles of both labeled and unlabeled niraparib.

-

Bioanalysis:

-

Plasma concentrations of the unlabeled niraparib were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The total 14C-radioactivity and the concentration of 14C-niraparib in plasma were measured using accelerator mass spectrometry (AMS) and a validated high-performance liquid chromatography assay with AMS detection.

-

-

Pharmacokinetic Analysis: The absolute oral bioavailability (F) was calculated as the ratio of the dose-normalized area under the plasma concentration-time curve (AUC) from time zero to infinity for the oral dose to that of the intravenous dose.

Food-Effect Study

Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of a single oral dose of niraparib.

-

Study Population: Patients with recurrent ovarian cancer.

-

Study Design: Open-label, randomized, two-period, two-sequence crossover study.

-

Drug Administration:

-

Fed State: A single 300 mg dose of niraparib was administered after an overnight fast of at least 10 hours, followed by a standardized high-fat breakfast (approximately 800-1000 calories, with 50-60% of calories from fat).

-

Fasted State: A single 300 mg dose of niraparib was administered after an overnight fast of at least 10 hours.

-

A washout period of at least 7 days separated the two treatment periods.

-

-

Sample Collection: Blood samples for pharmacokinetic analysis were collected at baseline and at various time points up to 168 hours post-dose in each period.

-

Bioanalysis: Plasma concentrations of niraparib were determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-last, and AUC0-∞) were calculated for both the fed and fasted states and compared using geometric mean ratios and 90% confidence intervals.

Quantification of Niraparib in Human Plasma by LC-MS/MS

Objective: To quantify the concentration of niraparib in human plasma samples.

Methodology: [14]

-

Sample Preparation: A simple protein precipitation method is typically employed. An aliquot of human plasma is mixed with a protein precipitating agent, such as acetonitrile, often containing an internal standard (e.g., a stable isotope-labeled version of niraparib). The mixture is then centrifuged to pellet the precipitated proteins.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a reverse-phase column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for niraparib and its internal standard are monitored.

-

Calibration and Quantification: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of niraparib. The concentration of niraparib in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Niraparib Metabolism Pathway

Caption: Metabolic pathway of niraparib.

Experimental Workflow for a Clinical Pharmacokinetic Study of Oral Niraparib

Caption: General workflow for a clinical pharmacokinetic study.

References

- 1. Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. The effect of food on the pharmacokinetics of niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, in patients with recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physiologically-Based Pharmacokinetic Modelling of Niraparib in Special Populations [page-meeting.org]

- 11. d-nb.info [d-nb.info]

- 12. [PDF] Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients | Semantic Scholar [semanticscholar.org]

- 13. Quantitation of Niraparib in Human Plasma by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]

- 14. (PDF) Determination of the Absolute Oral Bioavailability of [research.amanote.com]

The Impact of Niraparib Tosylate Hydrate on DNA Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib tosylate hydrate, a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, has emerged as a critical therapeutic agent in oncology, particularly for cancers harboring defects in DNA repair mechanisms. This technical guide provides an in-depth exploration of the core mechanisms by which niraparib modulates DNA repair pathways, with a focus on its induction of synthetic lethality. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing niraparib's effects, and presents visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Niraparib is an orally active PARP inhibitor that has received FDA approval for the treatment of various cancers, including epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1][2][3] Its primary mechanism of action is the inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][4] By impeding this repair process, niraparib leads to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[4][5]

In cells with proficient homologous recombination (HR) repair, these DSBs can be efficiently repaired. However, in tumor cells with deficiencies in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability and, ultimately, cell death.[4][6] This concept, known as synthetic lethality, forms the foundation of niraparib's therapeutic efficacy in homologous recombination deficient (HRD) cancers.[7][8][9]

Mechanism of Action: Beyond Catalytic Inhibition

Niraparib's impact on DNA repair extends beyond the simple inhibition of PARP's catalytic activity. A key aspect of its mechanism is "PARP trapping," where the inhibitor not only blocks the enzymatic function of PARP but also traps the PARP-DNA complex at the site of damage.[4][10] These trapped complexes are highly cytotoxic and are more potent inducers of cell death than the unrepaired SSBs alone.[4][10] The potency of PARP trapping varies among different PARP inhibitors, with studies indicating that niraparib is a more potent PARP trapper than olaparib and veliparib.[10][11]

Impact on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

The accumulation of DSBs due to PARP inhibition forces cells to rely on other repair pathways. In HR-proficient cells, the high-fidelity HR pathway can repair these breaks. However, in HR-deficient tumors, cells are forced to utilize error-prone pathways like non-homologous end joining (NHEJ).[12][13] This can lead to the accumulation of genomic alterations and ultimately cell death.[12][13] Some studies suggest that in HR-defective cells, there is a high dependence on an alternative NHEJ (Alt-NHEJ) pathway, which is also blocked by PARP inhibitors, further contributing to cell death.[14]

The interplay between PARP inhibition and the choice of DSB repair pathway is a critical determinant of cellular fate. The inability to effectively repair DSBs via HR in the presence of a PARP inhibitor is the primary driver of niraparib's synthetic lethal effect.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the potency and efficacy of niraparib from various in vitro and in vivo studies.

Table 1: In Vitro Potency of Niraparib

| Parameter | Value | Cell Line/System | Reference |

| PARP-1 IC50 | 3.8 nM | Enzyme Assay | |

| PARP-2 IC50 | 2.1 nM | Enzyme Assay | |

| Whole Cell PARP Activity EC50 | 4 nM | Whole Cell Assay | |

| Whole Cell PARP Activity EC90 | 45 nM | Whole Cell Assay | |

| CC50 (HeLa BRCA1-deficient) | 34 nM | Cell Proliferation Assay | [12] |

| IC50 (MIA PaCa-2) | 26 µM | Cell Viability Assay | |

| IC50 (PANC-1) | 50 µM | Cell Viability Assay | |

| IC50 (Capan-1) | ~15 µM | Cell Viability Assay | |

| IC50 (OVCAR8) | ~20 µM | Cell Viability Assay | |

| IC50 (PEO1) | ~28 µM | Cell Viability Assay | |

| IC50 (PEO1) | 7.487 µM | MTS Assay | |

| IC50 (UWB1.289) | 21.34 µM | MTS Assay | |

| IC50 (UWB1.289+BRCA1) | 58.98 µM | MTS Assay |

Table 2: In Vivo Efficacy of Niraparib

| Tumor Model | Dosing | Outcome | Reference |

| BRCA-1 deficient xenograft | 50 mg/kg/day | Efficacy achieved | |

| Metastatic castration-resistant prostate cancer (mCRPC) with DRD | 300 mg once daily | Objective response in 34.2% of BRCA-mutated patients | |

| BRCA-mutant intracranial TNBC model | Daily administration | Significantly improved survival |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by niraparib is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Core Mechanism of Niraparib Action

Caption: Core mechanism of niraparib leading to synthetic lethality in HR-deficient cells.

Experimental Workflow for Assessing Niraparib Efficacy

Caption: A typical experimental workflow to evaluate the effects of niraparib.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effect of niraparib on DNA repair pathways.

Cell Viability Assay

This protocol is adapted from methodologies used to determine the cytotoxic effects of niraparib on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of niraparib in different cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., BRCA-proficient and -deficient lines)

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT-based assay

-

Luminometer or microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Niraparib Treatment: Prepare serial dilutions of niraparib in complete medium. Remove the medium from the wells and add 100 µL of the niraparib dilutions (or vehicle control, e.g., DMSO-containing medium) to the respective wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement (CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the niraparib concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

PARP Trapping Assay

This protocol is based on the principle of fractionating cellular proteins to isolate chromatin-bound PARP.

Objective: To quantify the amount of PARP1 and PARP2 trapped on chromatin following niraparib treatment.

Materials:

-

Cancer cell lines

-

Niraparib

-

Subcellular Protein Fractionation Kit for Cultured Cells

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against PARP1, PARP2, and a loading control for the chromatin fraction (e.g., Histone H3)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence detection system

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of niraparib or vehicle control for a specified time (e.g., 4 hours).

-

Cell Lysis and Fractionation:

-

Harvest and wash the cells with ice-cold PBS.

-

Follow the manufacturer's protocol for the subcellular protein fractionation kit to sequentially extract cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions. Ensure protease and phosphatase inhibitors are added to all lysis buffers.

-

-

Protein Quantification: Determine the protein concentration of the chromatin-bound fraction using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against PARP1, PARP2, and Histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for PARP1 and PARP2 and normalize them to the Histone H3 loading control.

-

Compare the levels of chromatin-bound PARP in niraparib-treated cells to the vehicle-treated control to determine the extent of PARP trapping.

-

RAD51 Foci Immunofluorescence Assay

This protocol is designed to assess the functionality of the HR pathway by visualizing the formation of RAD51 foci at sites of DNA damage.

Objective: To determine if niraparib treatment, in combination with a DNA damaging agent, affects the formation of RAD51 foci, a marker of active homologous recombination.

Materials:

-

Cells grown on coverslips

-

Niraparib

-

DNA damaging agent (e.g., ionizing radiation or a chemical inducer of DSBs)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody against RAD51

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on sterile coverslips in a petri dish and allow them to adhere overnight.

-

Pre-treat the cells with niraparib or vehicle control for a defined period (e.g., 1-2 hours).

-

Induce DNA damage (e.g., by exposing cells to a specific dose of ionizing radiation).

-

Incubate the cells for a further period (e.g., 6 hours) to allow for foci formation.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Staining:

-

Wash twice with PBS.

-

Block with 5% goat serum in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

-

Data Analysis:

-

Count the number of RAD51 foci per nucleus in at least 50-100 cells per condition.

-

Cells with a defined number of foci (e.g., >5) are typically considered positive.

-

Compare the percentage of RAD51-positive cells and the average number of foci per cell between the different treatment groups.

-

Conclusion

This compound is a powerful therapeutic agent that exploits the vulnerabilities of cancer cells with deficient DNA repair mechanisms. Its dual action of PARP catalytic inhibition and PARP trapping makes it a highly effective inducer of synthetic lethality in HRD tumors. A thorough understanding of its mechanism of action and the ability to quantitatively assess its effects through robust experimental protocols are essential for the continued development and optimal clinical application of this and other PARP inhibitors. This guide provides a foundational resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | RAD51 as an immunohistochemistry-based marker of poly(ADP-ribose) polymerase inhibitor resistance in ovarian cancer [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. jcancer.org [jcancer.org]

- 6. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. cda-amc.ca [cda-amc.ca]

- 10. researchgate.net [researchgate.net]

- 11. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays [jove.com]

- 14. nmsgroup.it [nmsgroup.it]

In Vitro Cytotoxicity of Niraparib Tosylate Hydrate in Cancer Cell Lines: A Technical Guide

Introduction

Niraparib, marketed as Zejula, is a highly potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] Its tosylate hydrate form is the active pharmaceutical ingredient used in clinical formulations. The primary mechanism of action of Niraparib centers on the inhibition of PARP-mediated DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (HR).[5][6] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Niraparib tosylate hydrate across various cancer cell lines, details the experimental protocols for assessing its cytotoxic effects, and illustrates the key signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro Cytotoxicity of Niraparib

The cytotoxic effect of Niraparib has been evaluated across a range of cancer cell lines, with varying sensitivities observed. The half-maximal inhibitory concentration (IC50) or the concentration required to inhibit cell growth by 50% (CC50) are key parameters to quantify this effect. The following table summarizes the in vitro cytotoxicity data for Niraparib in different cancer cell lines.

| Cancer Type | Cell Line | BRCA Status | Assay Type | IC50 / CC50 (µM) | Reference |

| Ovarian Cancer | PEO1 | BRCA2 Mutant | MTS Assay | 7.487 | [7] |

| UWB1.289 | BRCA1 Mutant | MTS Assay | 21.34 | [7] | |

| UWB1.289+BRCA1 | BRCA1 Wild-Type | MTS Assay | 58.98 | [7] | |

| OVCAR8 | BRCA Proficient | Cell Viability Assay | ~20 | [8] | |

| Pancreatic Cancer | MIA PaCa-2 | BRCA Proficient | Cell Viability Assay | 26 | [8] |

| PANC-1 | BRCA Proficient | Cell Viability Assay | 50 | [8] | |

| Capan-1 | BRCA2 Deficient | Cell Viability Assay | ~15 | [8] | |

| CAPAN-1 | BRCA2 Mutant | Proliferation Assay | 0.090 | [1] | |

| Breast Cancer | MDA-MB-436 | BRCA1 Mutant | Proliferation Assay | 0.018 | [1] |

| Esophageal Squamous Cell Carcinoma | KYSE-30 | Not Specified | Cytotoxicity Assay | 39.44 | [9] |

| KYSE-150 | Not Specified | Cytotoxicity Assay | 36.87 | [9] | |

| KYSE-450 | Not Specified | Cytotoxicity Assay | 38.98 | [9] | |

| KYSE-510 | Not Specified | Cytotoxicity Assay | 36.69 | [9] | |

| TE-1 | Not Specified | Cytotoxicity Assay | 19.05 | [9] | |

| Cervical Cancer | HeLa | BRCA1 Silenced (RNAi) | Proliferation Assay | Not Specified (Inhibited Growth) | [1] |

| Lung Cancer | A549 | BRCA2 shRNA | Cytotoxicity Assay | 0.011 | [1] |

| Colorectal Cancer | HCT-116 | Not Specified | Anti-tumor Activity Assay | >10 (less effective than other compounds tested) | [10] |

| RKO | Not Specified | Anti-tumor Activity Assay | >10 (less effective than other compounds tested) | [10] | |

| B-cell Lymphoid Malignancies | 697 | BRCA1 Mutant | Proliferation Assay | 2 | [11] |

| HG-3 | Not Specified | Proliferation Assay | 55 | [11] | |

| U-266 | Not Specified | Proliferation Assay | 57 | [11] |

Experimental Protocols

A common method to assess the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

MTT Assay Protocol for Cytotoxicity Assessment

1. Reagent Preparation:

-

MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[14] Mix thoroughly by vortexing or sonication and filter-sterilize the solution.[14] Store protected from light.

-

Solubilization Solution: Prepare a solution to dissolve the formazan crystals. A common solution is 100 µl of solubilization solution per well.[12]

2. Cell Seeding:

-

Harvest and count the cells. Ensure cell viability is greater than 90%.

-

Seed the cells in a 96-well plate at a predetermined optimal density. The density will vary depending on the cell line's growth rate.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[15]

3. Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Niraparib. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a blank control (medium only).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

4. MTT Addition and Incubation:

-

After the incubation period, add 10 µl of the MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[12]

-

Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).[12]

5. Solubilization and Absorbance Reading:

-

Add 100 µl of the Solubilization solution into each well.[12]

-